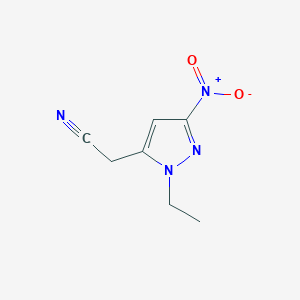

(1-ethyl-3-nitro-1H-pyrazol-5-yl)acetonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

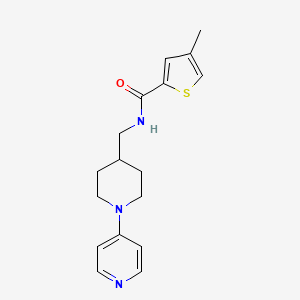

“(1-ethyl-3-nitro-1H-pyrazol-5-yl)acetonitrile” is a compound that belongs to the pyrazole family . Pyrazoles are five-membered heterocyclic compounds that contain two nitrogen atoms and are known for their broad range of chemical and biological properties . The compound has a molecular weight of 141.13 .

Molecular Structure Analysis

Pyrazole compounds, including “(1-ethyl-3-nitro-1H-pyrazol-5-yl)acetonitrile”, are characterized by a five-membered ring structure made up of three carbon atoms and two nitrogen atoms . The specific InChI code for this compound is 1S/C5H7N3O2/c1-2-7-4-3-5(6-7)8(9)10/h3-4H,2H2,1H3 .Chemical Reactions Analysis

While specific chemical reactions involving “(1-ethyl-3-nitro-1H-pyrazol-5-yl)acetonitrile” are not detailed in the literature, pyrazole compounds are known to be used as scaffolds in the synthesis of bioactive chemicals .The compound exhibits thermal stability, with decomposition temperatures ranging from 171 to 270 °C, and has a high density .

Applications De Recherche Scientifique

Synthesis and Functionalization

- A study demonstrates the functionalization of methyl groups in pyrazoles, creating a new synthetic route to azoles with coordinating substituents (Lammers et al., 1995).

Synthesis of Derivatives

- Research has achieved the synthesis of 5-(trifluoromethyl)-N-alkyl-1-(3-phenylisoquinoline-1-yl)-1H-pyrazole-4-carboxamides from pyrazole carboxylic acid in high yield and purity, indicating a method for developing novel pyrazole derivatives (Prabakaran, Khan, & Jin, 2012).

Biological Evaluation

- A study synthesized novel small molecules, ethyl 1-(2'-hydroxy-3'-aroxypropyl)-3-aryl-1H-pyrazole-5-carboxylate derivatives, and investigated their effects on lung cancer cell growth, showing potential therapeutic applications (Wei et al., 2006).

Energetic Properties

- Research in energetic materials includes the synthesis of nitropyrazole bearing both furazan and trinitromethyl moieties, with potential applications in explosives (Dalinger, Suponitsky, Pivkina, & Sheremetev, 2016).

Photophysics and Complexation

- A study explored the spectroscopic properties of pyrazoline derivatives, providing insights into the electronic nature of substituents and solvent polarity, with implications for materials science (Rurack et al., 2000).

Fluorescent Derivatives

- Novel fluorescent pyrazole derivatives were synthesized, showing varying absorption and emission spectra based on solvent polarity, indicating applications in chemical sensing and materials science (Jiang, Liu, Lv, & Zhao, 2012).

Orientations Futures

The future research directions could involve exploring the potential biological activities of “(1-ethyl-3-nitro-1H-pyrazol-5-yl)acetonitrile” and its derivatives, given the known biological activities of pyrazole compounds . Additionally, further studies could focus on developing eco-friendly methodologies for the synthesis of this compound .

Propriétés

IUPAC Name |

2-(2-ethyl-5-nitropyrazol-3-yl)acetonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4O2/c1-2-10-6(3-4-8)5-7(9-10)11(12)13/h5H,2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXCVQNVPWGTXET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)[N+](=O)[O-])CC#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2419424.png)

![2-amino-6-ethyl-7-methyl-4-(3-nitrophenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2419425.png)

![7-(4-fluorophenyl)-1,3-dimethyl-5-((2-morpholino-2-oxoethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2419427.png)

![Methyl 3-[(1-thiophen-3-ylcyclopropyl)methylsulfamoyl]thiophene-2-carboxylate](/img/structure/B2419430.png)

![3-(3-methoxyphenyl)-N-{[8-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}propanamide](/img/structure/B2419432.png)

![4-(4,5,6,7,8,9-Hexahydrocycloocta[b]thiophene-2-carbonyl)morpholine-3-carbonitrile](/img/structure/B2419436.png)

![2-((4-chlorobenzyl)thio)-3-(4-chlorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2419438.png)

![[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2419439.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-1-ethyl-N-(2-morpholinoethyl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2419440.png)

![5-chloro-1-[(3-chlorophenyl)methyl]-2-oxo-N-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2419447.png)